2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 22453-82-3
VCID: VC21329841
InChI: InChI=1S/C18H12N2OS/c21-17-14-9-3-4-10-15(14)19-18(22)20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,22)
SMILES: C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4NC3=S
Molecular Formula: C18H12N2OS
Molecular Weight: 304.4 g/mol

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one

CAS No.: 22453-82-3

Cat. No.: VC21329841

Molecular Formula: C18H12N2OS

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one - 22453-82-3

Specification

CAS No. 22453-82-3
Molecular Formula C18H12N2OS
Molecular Weight 304.4 g/mol
IUPAC Name 3-naphthalen-1-yl-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C18H12N2OS/c21-17-14-9-3-4-10-15(14)19-18(22)20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,22)
Standard InChI Key QDYLLEHZXILBOL-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4N=C3S
SMILES C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4NC3=S
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4NC3=S

Introduction

Chemical Properties and Structure

Molecular Characteristics

2-Mercapto-3-(1-naphthyl)quinazolin-4(3H)-one is a heterocyclic compound with the molecular formula C18H12N2OS and a molecular weight of 304.4 g/mol . The structure consists of a quinazolinone core with a naphthyl group substituted at the 3-position and a mercapto (thiol) group at the 2-position, creating a unique molecular arrangement with potential for various biological interactions.

Table 1: Basic Chemical Properties of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one

PropertyValue
CAS Number22453-82-3
Molecular FormulaC18H12N2OS
Molecular Weight304.4 g/mol
IUPAC Name3-naphthalen-1-yl-2-sulfanylidene-1H-quinazolin-4-one
Alternative Names3-naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, 2-Thioxo-3-naphth-1'-yl-3,4-dihydrochinazolin-4-on

The compound's structural characteristics contribute to its chemical behavior and potential biological activities. The presence of both polar functional groups (C=O, N-H, S-H) and non-polar aromatic regions (naphthyl, quinazolinone ring) suggests a balanced hydrophilic-hydrophobic profile that might influence its solubility, pharmacokinetics, and interactions with biological targets .

Structural Features and Identification

The unique structural arrangement of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one can be characterized through several spectroscopic and analytical techniques. Its identification parameters include:

Table 2: Structural Identification Parameters

ParameterValue
Standard InChIInChI=1S/C18H12N2OS/c21-17-14-9-3-4-10-15(14)19-18(22)20(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,22)
Standard InChIKeyQDYLLEHZXILBOL-UHFFFAOYSA-N
Isomeric SMILESC1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4N=C3S

Synthesis Methods

Alternative Synthetic Methods

Several alternative methods for synthesizing quinazolinone derivatives have been reported, which might be adapted for the preparation of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one:

Metal-Catalyzed Reactions: Copper, palladium, zinc, or iron catalysts can facilitate the synthesis of quinazolinone derivatives under milder conditions than traditional methods . These metal-catalyzed approaches often offer advantages in terms of reaction efficiency, yield, and environmental impact.

Multi-Component Reactions: One-pot, multi-component reactions have emerged as versatile approaches for synthesizing complex quinazolinone derivatives . These methods typically involve the simultaneous reaction of several precursors to form the target molecule in a single reaction vessel, potentially simplifying the synthetic process.

Modification of Pre-existing Quinazolinones: Another approach involves the synthesis of a simpler quinazolinone scaffold followed by subsequent modifications to introduce specific substituents. For instance, S-alkylation of 2-mercaptoquinazolinones can be performed to introduce various functional groups at the 2-position .

These synthetic methodologies provide versatile approaches for producing 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one and related derivatives, facilitating structure-activity relationship studies and the development of compounds with enhanced biological profiles.

Biological Activities

Structure-Activity Relationships

The biological activities of quinazolinones are strongly influenced by their substitution patterns. For 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one, several structural features might contribute to its potential biological profile:

Naphthyl Group at the 3-Position: The presence of the naphthyl group at the 3-position may enhance interactions with specific biological targets, potentially increasing anticancer or other activities. In related compounds, the nature of the substituent at the N-3 position has been shown to significantly influence biological activity . The naphthyl group, with its extended aromatic system, might facilitate binding to protein targets involved in cancer cell proliferation or other disease processes.

Mercapto Group at the 2-Position: The mercapto (thiol) group at the 2-position can participate in various interactions with biological targets, including hydrogen bonding and metal coordination. This functional group might contribute to antioxidant properties through its ability to donate hydrogen atoms, as well as to other biological activities through specific interactions with proteins or enzymes .

Quinazolinone Core: The quinazolinone scaffold itself provides a rigid, planar structure that can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. This core structure is known to bind to various proteins involved in disease processes, contributing to the diverse biological activities observed in this class of compounds .

Future Research Directions

Addressing Knowledge Gaps

Despite the potential significance of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one, several knowledge gaps need to be addressed through future research:

Comprehensive Biological Profiling: A systematic evaluation of the biological activities of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one across multiple assays and disease models would provide a more complete understanding of its therapeutic potential. This should include anticancer, antimicrobial, antioxidant, and anti-inflammatory screens.

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying any observed biological activities would enhance our understanding of how this compound interacts with biological systems. This might include studies on protein binding, enzyme inhibition, and effects on cellular signaling pathways.

Structure-Activity Relationship Studies: Synthesis and evaluation of a series of derivatives with modifications to the naphthyl group, mercapto group, or quinazolinone core would help identify structural features critical for biological activity and guide optimization efforts.

Pharmacokinetic and Toxicological Assessments: Studies on the absorption, distribution, metabolism, excretion, and toxicity profiles of 2-mercapto-3-(1-naphthyl)quinazolin-4(3H)-one would provide crucial information for assessing its potential as a therapeutic agent.

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